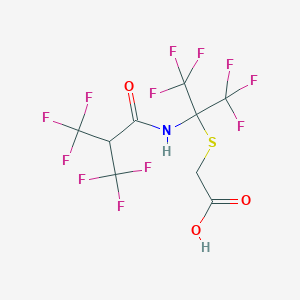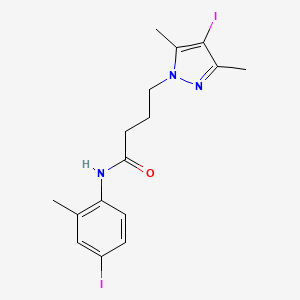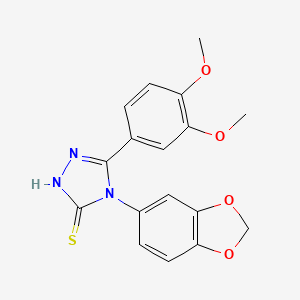
((2,2,2-Trifluoro-1-(trifluoromethyl)-1-((3,3,3-trifluoro-2-(trifluoromethyl)propanoyl)amino)ethyl)thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({1,1,1,3,3,3-Hexafluoro-2-[3,3,3-trifluoro-2-(trifluoromethyl)propanamido]propan-2-yl}sulfanyl)acetic acid is a fluorinated organic compound It is characterized by its high fluorine content, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1,1,1,3,3,3-hexafluoro-2-[3,3,3-trifluoro-2-(trifluoromethyl)propanamido]propan-2-yl}sulfanyl)acetic acid typically involves multiple steps, starting from readily available fluorinated precursors. One common approach is the reaction of hexafluoroisopropanol with trifluoromethylated amides under controlled conditions to form the intermediate compound. This intermediate is then reacted with a thiol-containing acetic acid derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
Reaction Setup: Mixing the fluorinated precursors in a suitable solvent.
Reaction Control: Maintaining specific temperature and pressure conditions to facilitate the reaction.
Purification: Using techniques like distillation, crystallization, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-({1,1,1,3,3,3-Hexafluoro-2-[3,3,3-trifluoro-2-(trifluoromethyl)propanamido]propan-2-yl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: Can be reduced to form thiol derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted acetic acid derivatives.
Applications De Recherche Scientifique
2-({1,1,1,3,3,3-Hexafluoro-2-[3,3,3-trifluoro-2-(trifluoromethyl)propanamido]propan-2-yl}sulfanyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialized materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2-({1,1,1,3,3,3-hexafluoro-2-[3,3,3-trifluoro-2-(trifluoromethyl)propanamido]propan-2-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The fluorinated groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated groups, used as a solvent and reagent in organic synthesis.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with applications in chemical synthesis.
Uniqueness
2-({1,1,1,3,3,3-hexafluoro-2-[3,3,3-trifluoro-2-(trifluoromethyl)propanamido]propan-2-yl}sulfanyl)acetic acid is unique due to its combination of fluorinated groups and a sulfanyl-acetic acid moiety. This structure imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H5F12NO3S |
|---|---|
Poids moléculaire |
435.19 g/mol |
Nom IUPAC |
2-[1,1,1,3,3,3-hexafluoro-2-[[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino]propan-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C9H5F12NO3S/c10-5(11,12)3(6(13,14)15)4(25)22-7(8(16,17)18,9(19,20)21)26-1-2(23)24/h3H,1H2,(H,22,25)(H,23,24) |
Clé InChI |
SFULCKVVPKDWKO-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)SC(C(F)(F)F)(C(F)(F)F)NC(=O)C(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio]-N,N-di(2-propenyl)-](/img/structure/B11484446.png)
![Methyl (3-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-methoxyphenoxy)acetate](/img/structure/B11484460.png)
![1-(morpholin-4-ylmethyl)-3'-(4-propoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11484463.png)

![4-[3-(4-fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]-N-propylpiperazine-1-carboxamide](/img/structure/B11484467.png)

![4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11484477.png)

![3-(2-chlorobenzyl)-6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11484484.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]benzamide](/img/structure/B11484496.png)
![7-Bromo-2,3-di(2-thienyl)pyrido[2,3-b]pyrazine](/img/structure/B11484502.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{2-[(4-fluorobenzyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}propan-2-yl)-4-methoxybenzamide](/img/structure/B11484505.png)
![2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11484512.png)

